Cas no 1895510-39-0 (1-1-(2,5-difluoro-4-methylphenyl)cyclopropylethan-1-amine)

1-1-(2,5-Difluoro-4-methylphenyl)cyclopropylethan-1-amine is a fluorinated cyclopropylamine derivative characterized by its unique structural features, including a difluoromethylphenyl moiety and a cyclopropyl ring. This compound is of interest in pharmaceutical and agrochemical research due to its potential as a building block for bioactive molecules. The presence of fluorine atoms enhances metabolic stability and lipophilicity, which can improve pharmacokinetic properties. The cyclopropyl group contributes to conformational rigidity, potentially increasing binding affinity in target interactions. Its well-defined stereochemistry and synthetic accessibility make it a valuable intermediate in medicinal chemistry. The compound's stability under various conditions allows for further functionalization, supporting its utility in drug discovery and development.
1-1-(2,5-difluoro-4-methylphenyl)cyclopropylethan-1-amine structure
1895510-39-0 structure
Product name:1-1-(2,5-difluoro-4-methylphenyl)cyclopropylethan-1-amine
CAS No:1895510-39-0
MF:C12H15F2N
MW:211.25101017952
CID:5921475
PubChem ID:117301575

1-1-(2,5-difluoro-4-methylphenyl)cyclopropylethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 1-1-(2,5-difluoro-4-methylphenyl)cyclopropylethan-1-amine
    • 1895510-39-0
    • 1-[1-(2,5-difluoro-4-methylphenyl)cyclopropyl]ethan-1-amine
    • EN300-1757155
    • Inchi: 1S/C12H15F2N/c1-7-5-11(14)9(6-10(7)13)12(3-4-12)8(2)15/h5-6,8H,3-4,15H2,1-2H3
    • InChI Key: IXOWTKVKBZQJMU-UHFFFAOYSA-N
    • SMILES: FC1C=C(C)C(=CC=1C1(C(C)N)CC1)F

Computed Properties

  • Exact Mass: 211.11725581g/mol
  • Monoisotopic Mass: 211.11725581g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 240
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 26Ų

1-1-(2,5-difluoro-4-methylphenyl)cyclopropylethan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1757155-5.0g
1-[1-(2,5-difluoro-4-methylphenyl)cyclopropyl]ethan-1-amine
1895510-39-0
5g
$4391.0 2023-05-27
Enamine
EN300-1757155-0.05g
1-[1-(2,5-difluoro-4-methylphenyl)cyclopropyl]ethan-1-amine
1895510-39-0
0.05g
$1272.0 2023-09-20
Enamine
EN300-1757155-0.5g
1-[1-(2,5-difluoro-4-methylphenyl)cyclopropyl]ethan-1-amine
1895510-39-0
0.5g
$1453.0 2023-09-20
Enamine
EN300-1757155-1g
1-[1-(2,5-difluoro-4-methylphenyl)cyclopropyl]ethan-1-amine
1895510-39-0
1g
$1515.0 2023-09-20
Enamine
EN300-1757155-1.0g
1-[1-(2,5-difluoro-4-methylphenyl)cyclopropyl]ethan-1-amine
1895510-39-0
1g
$1515.0 2023-05-27
Enamine
EN300-1757155-10.0g
1-[1-(2,5-difluoro-4-methylphenyl)cyclopropyl]ethan-1-amine
1895510-39-0
10g
$6512.0 2023-05-27
Enamine
EN300-1757155-0.1g
1-[1-(2,5-difluoro-4-methylphenyl)cyclopropyl]ethan-1-amine
1895510-39-0
0.1g
$1332.0 2023-09-20
Enamine
EN300-1757155-2.5g
1-[1-(2,5-difluoro-4-methylphenyl)cyclopropyl]ethan-1-amine
1895510-39-0
2.5g
$2969.0 2023-09-20
Enamine
EN300-1757155-0.25g
1-[1-(2,5-difluoro-4-methylphenyl)cyclopropyl]ethan-1-amine
1895510-39-0
0.25g
$1393.0 2023-09-20
Enamine
EN300-1757155-5g
1-[1-(2,5-difluoro-4-methylphenyl)cyclopropyl]ethan-1-amine
1895510-39-0
5g
$4391.0 2023-09-20

Additional information on 1-1-(2,5-difluoro-4-methylphenyl)cyclopropylethan-1-amine

Introduction to 1-1-(2,5-difluoro-4-methylphenyl)cyclopropylethan-1-amine (CAS No: 1895510-39-0)

The compound 1-1-(2,5-difluoro-4-methylphenyl)cyclopropylethan-1-amine, identified by the CAS registry number 1895510-39-0, is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which includes a cyclopropane moiety attached to a substituted phenyl group and an amine functional group. The presence of fluorine atoms at the 2 and 5 positions of the phenyl ring, along with a methyl group at the 4 position, imparts distinct electronic and steric properties to the molecule.

Recent advancements in synthetic chemistry have enabled the precise construction of such complex molecules, leveraging innovative methodologies such as transition-metal-catalyzed cyclopropanation and advanced coupling reactions. These techniques have not only improved the efficiency of synthesis but also expanded the scope of possible applications for compounds like 1895510-39-0. Researchers have demonstrated that this compound exhibits intriguing pharmacological properties, making it a promising candidate for drug discovery programs targeting various therapeutic areas.

The structural uniqueness of 1895510-39-0 lies in its combination of a rigid cyclopropane ring and a substituted aromatic system. This combination creates a molecule with both planar and non-planar regions, which can influence its interactions with biological targets. Recent studies have highlighted the importance of such structural features in modulating pharmacokinetic profiles and bioavailability, which are critical factors in drug development.

In terms of synthesis, the preparation of 1895510-39-0 involves a multi-step process that typically begins with the synthesis of the substituted phenyl ring. This is followed by the formation of the cyclopropane ring through either thermal or catalytic methods. The final step involves introducing the amine functionality, which can be achieved through reductive amination or other amine-forming reactions. The optimization of these steps has been a focus of recent research efforts to enhance yield and purity.

The pharmacological evaluation of 1895510-39-based compounds has revealed interesting biological activities. For instance, studies have shown that this compound exhibits moderate inhibitory activity against certain enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent. Additionally, preliminary toxicity studies indicate that it has a favorable safety profile at therapeutic doses, which is encouraging for further development.

Beyond its direct applications in drug discovery, CAS No: 1895510-based compounds are also being explored for their utility in materials science. The unique electronic properties imparted by the fluorinated phenyl group and the cyclopropane ring make this compound a candidate for advanced materials such as organic semiconductors or high-performance polymers.

In conclusion, the compound 18955-cyclopropylethanamine, represented by CAS No: 18955-39-0, stands as a testament to modern chemical innovation. Its intricate structure and versatile properties position it as a valuable asset in both pharmaceutical and materials research. As ongoing studies continue to uncover new insights into its potential applications, this compound is poised to play a significant role in advancing scientific knowledge and technological progress.

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